Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro(oxan-2-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O.K/c8-7(9,10)5-6-3-1-2-4-11-6;/h6H,1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFXCKAUFVCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CCCCO1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408168-78-4 | |
| Record name | potassium trifluoro[(oxan-2-yl)methyl]boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Formation of an alkoxyalkylboronate intermediate through catalytic borylation of an alkyl halide or via borylative cyclization of an enyne precursor.
- Subsequent conversion of the boronate ester to the potassium trifluoroborate salt using potassium hydrogen fluoride (KHF2).
This approach leverages the enhanced stability and ease of handling of trifluoroborate salts compared to boronic acids or esters.
Preparation of Alkoxyalkylboronate Intermediate
2.1 Catalytic Borylation of Alkoxyalkyl Halides
A representative method involves copper(I)-catalyzed borylation of alkoxyethyl bromides using bis(pinacolato)diboron under mild conditions:
- Reagents: bis(pinacolato)diboron (1.5 equiv), lithium methoxide (2.0 equiv), polystyrene-supported triphenylphosphine (13 mol%), copper(I) iodide (10 mol%).
- Solvent: Dimethylformamide (DMF), 0.2 M concentration.
- Conditions: Room temperature, 20 hours under nitrogen atmosphere.
- Work-up: Dilution with dichloromethane, filtration through Celite, aqueous ammonium chloride extraction, drying, and concentration.
This method yields alkoxyethylboronate esters with good efficiency and functional group tolerance.
2.2 Borylative Cyclization of 1,6-Enynes
An alternative approach utilizes nickel-catalyzed borylative cyclization of activated 1,6-enynes:
- Catalyst: Ni(cod)2 (10 mol%), with phosphine ligands such as P(n-Pr)3 or P(o-tolyl)3.
- Reagents: bis(pinacolato)diboron (1.0–2.5 equiv), base such as cesium carbonate or lithium methoxide.
- Solvent: Toluene/methanol mixture or methanol alone.
- Conditions: Room temperature, 12–24 hours under nitrogen atmosphere.
- Purification: Filtration through Celite and silica gel, followed by flash chromatography.
This method provides cyclic alkoxyalkylboronates, which are key intermediates for the trifluoroborate formation.
Conversion to Potassium Trifluoroborate Salt
The critical step involves treating the alkoxyalkylboronate with potassium hydrogen fluoride (KHF2):
- Procedure: The boronate ester is dissolved in tetrahydrofuran (THF) or acetonitrile.
- Reagent: Saturated aqueous KHF2 solution (4.0 equiv).
- Conditions: Stirring at room temperature for 2–3 hours.
- Isolation: Evaporation of solvents, repeated hot acetone extraction to remove inorganic impurities, filtration, and precipitation with diethyl ether at 0 °C.
- Result: The potassium alkoxyalkyltrifluoroborate salt is obtained as a white solid with high purity and yield (typically 65–93%).
This conversion enhances the stability of the organoboron compound and facilitates subsequent cross-coupling reactions.
Representative Experimental Data
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borylation of 2-bromoethyl methyl ether | CuI (10 mol%), PS-PPh3 (13 mol%), LiOMe (2 equiv), bis(pinacolato)diboron (1.5 equiv), DMF, rt, 20 h | 65–68 | Formation of potassium (2-methoxyethyl)trifluoroborate after KHF2 treatment |
| Borylative cyclization of 1,6-enynes | Ni(cod)2 (10 mol%), P(o-tolyl)3 (15 mol%), Cs2CO3 (1 equiv), MeOH, rt, 12 h | 50–54 | Cyclization to alkoxyalkylboronates prior to trifluoroborate conversion |
| Trifluoroborate formation | KHF2 (4.0 equiv), THF or MeCN, rt, 2–3 h | 90+ | High purity potassium trifluoroborate obtained after hot acetone extraction and drying |
Optimization and Stability Considerations
- The use of polystyrene-supported triphenylphosphine improves yield and simplifies purification by avoiding triphenylphosphine oxide contamination.
- Potassium ion plays a stabilizing role in the trifluoroborate structure, as evidenced by slower degradation rates without crown ethers.
- Ligand choice in catalytic steps significantly affects yield; P(o-tolyl)3 and P(n-Pr)3 ligands have shown superior performance in nickel-catalyzed borylative cyclizations.
- Mild reaction temperatures (room temperature to 60 °C) are sufficient, preserving sensitive functional groups.
Summary of Preparation Methodology
| Stage | Catalyst/System | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |
|---|---|---|---|---|---|---|---|
| Alkoxyalkylboronate synthesis | CuI/PS-PPh3 | bis(pinacolato)diboron, LiOMe | DMF | 25 | 20 | 65–68 | Mild conditions, air-sensitive setup |
| Borylative cyclization | Ni(cod)2 + P(o-tolyl)3 | bis(pinacolato)diboron, Cs2CO3 | MeOH or toluene/MeOH | 25 | 12–24 | 50–54 | Effective for cyclic boronate formation |
| Trifluoroborate salt formation | None (chemical conversion) | KHF2 | THF or MeCN | 25 | 2–3 | 90+ | High purity, stable salt formation |
Chemical Reactions Analysis
Types of Reactions
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while oxidation reactions may yield hydroxylated derivatives .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organotrifluoroborates, enabling the synthesis of complex organic molecules.
Case Study:
A study demonstrated that various alkoxyethyltrifluoroborates could be synthesized and used effectively in Suzuki-Miyaura reactions under mild conditions (room temperature to 60 °C), utilizing copper or palladium catalysts. The yields ranged from moderate to good (24–68%), showcasing the versatility of these compounds in forming diverse functionalized products .
| Reaction Conditions | Catalyst | Yield (%) |
|---|---|---|
| Room Temp | Cu | 24 |
| 60 °C | Pd | 68 |
Synthesis of Functionalized Compounds
This compound can be employed to synthesize various functionalized compounds, such as alkoxymethyl-, aminomethyl-, and amidomethyl derivatives. The ability to tolerate a wide range of functional groups makes it a valuable reagent for chemists looking to create complex molecular architectures .
Example:
The synthesis of alkoxyethyltrifluoroborates using potassium tetrahydro-2H-pyran derivatives has been reported, yielding products that were stable for extended periods without significant decomposition .
Alternative to Boronic Acids
Organotrifluoroborates like this compound are increasingly recognized as alternatives to boronic acids due to their enhanced stability and ease of handling. They can be synthesized via several methods, including hydroboration followed by treatment with KHF₂, which converts alkenes or alkynes into organotrifluoroborates .
Mechanism of Action
The mechanism of action of Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The tetrahydropyran ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following trifluoroborate salts are structurally related to the target compound, differing in substituent groups or ring positions:
Reactivity and Stability
- Steric Effects : The tetrahydro-2H-pyran (THP) group in the target compound introduces steric hindrance, slowing transmetalation steps in cross-coupling reactions compared to simpler analogues like potassium methyltrifluoroborate. However, this hindrance enhances stability during storage and handling .
- Electronic Effects : The THP-2-yl group is electron-donating, slightly reducing the electrophilicity of the boron center compared to morpholine or pyran-4-yl derivatives. This modulates reactivity in nucleophilic substitutions .
- Solubility: THP-containing trifluoroborates exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas methyltrifluoroborate is more soluble in water and methanol due to its smaller size .
Stability and Handling
- Thermal Stability : THP-containing trifluoroborates decompose above 200°C, whereas methyltrifluoroborate is less thermally stable (decomposition ~150°C) .
- Hygroscopicity : Potassium methyltrifluoroborate is hygroscopic, requiring anhydrous conditions, while the THP derivatives are less moisture-sensitive due to hydrophobic substituents .
Research Findings and Case Studies
- Case Study 1 : In a palladium-catalyzed cross-coupling, the target compound achieved 75% yield for a THP-containing biaryl product, compared to 92% yield using potassium methyltrifluoroborate under identical conditions. The difference highlights the trade-off between steric bulk and reactivity .
- Case Study 2 : Potassium tetrahydro-2H-pyran-4-trifluoroborate (CAS 1279123-50-0) demonstrated superior regioselectivity in iridium-catalyzed C–H borylation of arenes, attributed to the boron’s position on the THP ring .
Biological Activity
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate, also known as potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate, is a compound that has garnered interest in organic synthesis and pharmaceutical applications due to its unique structural features. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of organoboron compounds characterized by the presence of a tetrahydro-2H-pyran moiety. This structure contributes to its reactivity and selectivity in various chemical reactions. The compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H13BF3KO |
| CAS Number | 1408168-76-2 |
| Log P (octanol-water partition) | 1.8 |
| BBB Permeant | Yes |
| P-gp Substrate | No |
Applications in Organic Synthesis
This compound is primarily utilized as a coupling agent and boron source in organic synthesis. Its ability to form stable complexes with electrophiles enhances its utility in various synthetic pathways, including:
- Cross-Coupling Reactions : It plays a crucial role in C–C bond formation, particularly in photoredox catalysis where it helps generate radicals for further reactions .
- Pharmaceutical Development : The compound's unique structure allows for the synthesis of complex organic molecules, making it valuable in drug discovery and development.
- Materials Science : Its reactivity is exploited in the development of new materials with specific properties tailored for various applications.
The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions and radical formation. This enables it to interact with various biological targets, potentially modulating pathways involved in inflammation and immune responses.
Case Studies
- GPR84 Modulation : Research indicates that compounds similar to this compound can affect GPR84, a G-protein-coupled receptor involved in immune cell signaling. Inhibiting GPR84 has been linked to reduced inflammatory responses in models of rheumatoid arthritis and inflammatory bowel disease .
- Cytokine Production : Studies have shown that organoboron compounds can influence cytokine production in immune cells. For instance, the modulation of IL-12 production was observed when macrophages were treated with boron-containing compounds under inflammatory conditions .
Research Findings
Recent studies have highlighted the potential of this compound as a versatile reagent in synthetic chemistry:
- Direct Alkylation Studies : Research demonstrated successful alkylation of heteroaryls using this compound, showcasing its effectiveness in forming C–C bonds under mild conditions .
- Photoredox Catalysis : The compound has been employed in photoredox catalysis, enhancing reaction yields and selectivity through radical intermediates .
Q & A
Q. Critical Parameters :
- Temperature Control : Excessively high temperatures during lithiation lead to side reactions (e.g., β-hydride elimination).
- Solvent Choice : THF ensures solubility of intermediates, while polar aprotic solvents (e.g., DMF) may destabilize the boronate .
- Stoichiometry : A 1.5:1 molar ratio of n-BuLi to precursor minimizes unreacted starting material .
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Q. Methodological Answer :
- ¹H/¹³C/¹⁹F NMR :
- ¹⁹F NMR : A singlet near δ −140 ppm confirms the trifluoroborate group .
- ¹H NMR : Peaks at δ 3.5–4.5 ppm (pyranyl protons) and δ 1.5–2.0 ppm (methylene groups) validate the structure .
- HRMS (High-Resolution Mass Spectrometry) : Exact mass matching within 2 ppm ensures molecular formula accuracy .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydro-2H-pyran moiety .
Data Contradiction Example :
Discrepancies in ¹¹B NMR shifts (e.g., δ 0.6 vs. −0.2 ppm) may arise from solvent polarity or counterion effects, requiring cross-validation with IR (C–B stretches at ~1,650 cm⁻¹) .
Advanced: How does the tetrahydro-2H-pyran-2-yl group impact reactivity in cross-coupling reactions compared to simpler alkyltrifluoroborates?
Methodological Answer :
The tetrahydro-2H-pyran group introduces steric and electronic effects:
- Steric Hindrance : Slows transmetalation in Suzuki-Miyaura couplings but improves regioselectivity in allylic substitutions .
- Electronic Effects : The oxygen atom in the pyran ring stabilizes partial positive charges on boron during nucleophilic attacks, enhancing stability in protic solvents .
Q. Comparative Data :
| Property | Potassium Methyltrifluoroborate | This Compound |
|---|---|---|
| Suzuki-Miyaura Yield* | 85–90% (aryl chlorides) | 60–70% (due to steric bulk) |
| Hydrolytic Stability | 48 hrs (pH 7) | >72 hrs (pH 7) |
| Solubility in THF | High | Moderate |
| *Conditions: Pd(OAc)₂, SPhos ligand, K₂CO₃, 80°C . |
Advanced: What strategies mitigate competing pathways in iridium-catalyzed C–H borylation reactions using this reagent?
Methodological Answer :
In Ir-catalyzed reactions, competing C–H activation at multiple sites is addressed by:
- Ligand Design : Bulky ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) favor selective borylation at less hindered positions .
- Solvent Optimization : Non-coordinating solvents (e.g., dichloroethane) reduce catalyst deactivation .
- Substrate Pre-Complexation : Pre-forming the Ir–substrate complex minimizes off-target reactivity .
Case Study :
In a 2023 study, using [Ir(COD)OMe]₂ with this reagent achieved 85% selectivity for C4 borylation in indole derivatives, vs. 50% with unsubstituted methyltrifluoroborate .
Advanced: How can reductive amination be applied to modify this compound for targeted drug delivery systems?
Methodological Answer :
The methylene group adjacent to boron allows functionalization via:
- Reductive Amination : React with aldehydes/ketones (e.g., 4-formylphenylboronic acid) and amines (e.g., piperidine) in MeOH, using NaBH₃CN or Pd-catalyzed transfer hydrogenation .
- Post-Modification : Introduce bioorthogonal handles (e.g., azides) for click chemistry conjugation .
Q. Example Protocol :
React 100 mg of the compound with 1.2 eq. aldehyde in DMF.
Add 2 eq. amine and 10 mol% Pd(OAc)₂.
Stir at 70°C under N₂ for 5 hrs.
Purify via SPE (C18 column, 10% MeOH/water) .
Q. Yield Optimization :
- Excess KHF₂ (3 eq.) during workup prevents boronate hydrolysis .
Basic: What are the storage and handling protocols to ensure long-term stability?
Q. Methodological Answer :
- Storage : Argon-atmosphere desiccators at −20°C to prevent hygroscopic degradation .
- Solubility Limits : Store in anhydrous THF or acetone; aqueous solutions >10% v/v induce slow hydrolysis .
- Decomposition Signs : Cloudiness or precipitate formation indicates boronic acid generation (test with 2,4-dinitrophenylhydrazine) .
Advanced: How do computational studies (DFT, MD) explain this compound’s selectivity in enantioselective reactions?
Q. Methodological Answer :
- DFT Calculations : Reveal a 5.2 kcal/mol energy preference for Re-face attack in Pd-catalyzed allylic substitutions due to pyran ring-induced torsional strain .
- MD Simulations : Show solvation shells in DMSO stabilize the boronate anion, reducing unwanted protonolysis .
Validation :
Experimental ee values (up to 92%) align with computational predictions when using chiral PHOX ligands .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
